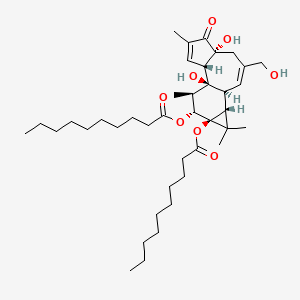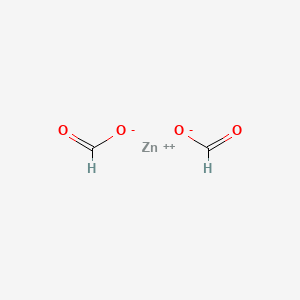
ZINC formate
Overview
Description
Zinc formate, also known as zinc bis(formate) or zinc bis(oxalato)formate, is an inorganic compound composed of zinc and formic acid. This compound is a white, crystalline powder with a slight odor, and is soluble in water. It has a variety of uses in scientific research, including as a catalyst, a reagent, and a chelating agent. This compound has numerous biochemical and physiological effects, and is an important compound for laboratory experiments. In
Scientific Research Applications
Metallurgy of Zinc-Coated Steel
Zinc formate plays a significant role in the metallurgy of zinc-coated steel, particularly in the automotive and construction industries. The galvanizing process, which involves coating steel with zinc, benefits from the addition of aluminum to the zinc bath, resulting in types of coatings such as galvanized, galfan, and galvalume. These coatings exhibit complex reactions at the coating/substrate interface and affect properties like corrosion resistance, formability, weldability, and paintability (Marder, 2000).
Catalysis and Chemical Processes
This compound is used in catalysis and as a catalyst in various chemical processes. For example, zinc catalysts, including those with formate components, have shown effectiveness in hydrogen generation and carbon dioxide functionalization. These catalysts can facilitate the release of hydrogen from silanes and the hydrosilylation of carbon dioxide, contributing to the synthesis of valuable chemicals (Sattler & Parkin, 2012).
Nanotechnology and Photovoltaics
In the field of nanotechnology, this compound is used to synthesize zinc oxide (ZnO) nanocrystals. These nanocrystals have applications in optoelectronic devices and are also used as catalysts. The interaction of this compound with zinc oxide nanocrystals has been studied, showing its potential in modifying the properties of these materials (Teklemichael & McCluskey, 2012). Additionally, this compound-based ZnO nanoparticles have been evaluated for use in dye-sensitized solar cells, demonstrating improved light harvesting efficiency compared to traditional materials (Szindler, Szindler, & Boryło, 2018).
Environmental Applications
This compound is utilized in environmental applications, such as the recovery of precious metals from acidic effluents. It serves as an alternative to zinc in the reduction of platinum group metals from acidic effluents, demonstrating cost-effectiveness and reduced pollution potential (Julsing & McCrindle, 2001).
Biomedical Applications
This compound has been explored in the biomedical field, particularly in the development of zinc oxide nanoparticles (ZnO NPs) for applications such as drug delivery and anticancer therapies. This compound-based ZnO NPs have shown potential in targeted drug delivery and treatment of specific cancer types due to their biocompatibility and unique properties (Mishra et al., 2017).
Mechanism of Action
Target of Action
Zinc formate, like other zinc compounds, primarily targets zinc transporters in the body . These transporters, including the SLC30 (ZnT) and SLC39 (ZIP) families, control the influx and efflux of zinc ions across biological membranes, maintaining intracellular and intra-organellar zinc homeostasis . Zinc is also known to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .
Mode of Action
This compound interacts with its targets, the zinc transporters, to ensure efficient zinc transport . Structural analyses of human ZnT7, human ZnT8, and bacterial YiiP suggest that zinc transporters undergo a series of conformational changes to facilitate zinc ion recruitment to the transmembrane zinc-binding site . In the context of chemical reactions, this compound has been used as a reducing agent, selectively reducing oximes to corresponding amines .
Biochemical Pathways
This compound affects various biochemical pathways by modulating the concentration of zinc ions. Zinc ions are involved in numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures . Zinc is also a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes .
Pharmacokinetics
Zinc, in general, is known to be absorbed in the small intestine and distributed throughout the body, with significant stores in muscle, bone, skin, and liver . The metabolism and excretion of zinc are tightly regulated to maintain homeostasis .
Result of Action
The action of this compound results in the modulation of zinc concentrations within the body, impacting various cellular functions. Zinc is critical for numerous biological functions, including the regulation of gene expression, DNA metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses . Disruption of zinc homeostasis can lead to various health issues .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other compounds in the environment, such as phytate and protein, can affect the bioavailability of zinc . Additionally, the pH and temperature of the environment can impact the stability and efficacy of this compound .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "ZINC formate can be synthesized by reacting zinc oxide with formic acid.", "Starting Materials": [ "Zinc oxide", "Formic acid" ], "Reaction": [ "Add zinc oxide to formic acid in a reaction vessel", "Stir the mixture at room temperature for several hours", "Heat the mixture to 80-90°C and continue stirring for several hours", "Cool the mixture to room temperature and filter the resulting ZINC formate crystals", "Wash the crystals with cold water and dry them in a vacuum oven" ] } | |
CAS RN |
557-41-5 |
Molecular Formula |
CH2O2Zn |
Molecular Weight |
111.4 g/mol |
IUPAC Name |
formic acid;zinc |
InChI |
InChI=1S/CH2O2.Zn/c2-1-3;/h1H,(H,2,3); |
InChI Key |
RNGGTCZLJZVJDO-UHFFFAOYSA-N |
SMILES |
C(=O)[O-].C(=O)[O-].[Zn+2] |
Canonical SMILES |
C(=O)O.[Zn] |
boiling_point |
Decomposes Loses 2 H 2 O at 140\'b0C (USCG, 1999) |
Color/Form |
White crystals |
density |
2.207 at 68 °F dihydrate 2.368 anhydrous (USCG, 1999) 2.207 g/cu cm |
Other CAS RN |
557-41-5 |
physical_description |
Zinc formate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in chemical processing and as a waterproofing agent. |
Related CAS |
64-18-6 (Parent) |
solubility |
5.2 g/100 g water at 20 °C |
synonyms |
aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ZINC formate?
A1: this compound exists in both anhydrous and dihydrate forms. The anhydrous form has the molecular formula Zn(HCOO)2 [, , , ] with a molecular weight of 155.42 g/mol. The dihydrate form is Zn(HCOO)2·2H2O [, , , , , , , ] with a molecular weight of 191.47 g/mol.
Q2: Can you describe the spectroscopic data for this compound?
A2: this compound has been studied using various spectroscopic methods:
- Infrared (IR) spectroscopy: Helps identify the presence of formate ions (HCOO−) and water molecules in the structure [, , , , , , ]. Characteristic vibrational modes of the formate ion and water librations are observed.
- Raman spectroscopy: Complementary to IR, it provides information about vibrational modes and has been used to study pressure-induced phase transitions [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both solid-state and single-crystal 67Zn NMR have been used to determine quadrupole coupling parameters and characterize the zinc coordination environments in this compound dihydrate []. 1H and 13C NMR have been employed to study cationic motion and structural changes associated with phase transitions [, ].
Q3: What are the typical crystal structures observed in this compound?
A3: this compound can adopt various crystal structures depending on factors like hydration state and temperature:
- β-Zn(OOCH)2 (Anhydrous): Forms one-dimensional chains of μ-oxygen-bridged zinc atoms []. Notably, this structure exhibits alternating single, double, and triple oxygen atom bridges within the chain.
- Zn(HCOO)2·2H2O (Dihydrate): Crystallizes in the monoclinic system and features two distinct zinc sites. One site coordinates to four water molecules and two bridging formate ions, while the other site is coordinated to six bridging formate ions [].
Q4: Does this compound exhibit any special mechanical properties?
A4: Yes, certain this compound frameworks have displayed negative linear compressibility (NLC) along specific crystallographic axes []. This unusual behavior arises from the interplay between Zn-O bond contraction, formate ligand tilting, and the overall framework topology under pressure.
Q5: Is this compound catalytically active?
A5: While this compound itself might not be a highly active catalyst, it plays a crucial role in catalytic systems, particularly those involving copper and zinc oxide, like those used in methanol synthesis [, ].
Q6: What is the role of this compound in methanol synthesis?
A6: In the context of Cu/ZnO/Al2O3 catalysts for methanol synthesis, this compound is believed to be an intermediate species formed during the reaction [, ]. Its formation and subsequent transformations are influenced by the presence of copper and zinc oxide, highlighting the synergistic interactions within this complex catalytic system.
Q7: What reactions is this compound known to participate in?
A7: this compound has been investigated in various catalytic reactions:
- Methanol Synthesis: Acts as an intermediate in Cu/ZnO/Al2O3 catalysts [, ].
- Hydrogenation Reactions: this compound, especially in the presence of copper, has been studied for its role in CO2 hydrogenation to methanol [].
- Methoxycarbonylation: Organic zinc salts like ZINC acetate dihydrate, derived from this compound, have shown catalytic activity in the methoxycarbonylation of 1,5-naphthalene diamine with dimethyl carbonate [].
Q8: How do the properties of this compound contribute to its catalytic behavior?
A8: The interplay of this compound's structure, bonding, and reactivity influences its role in catalytic processes:
Q9: How stable is this compound under different conditions?
A9: this compound's stability depends on factors like temperature and humidity:
- Thermal Stability: The dihydrate form loses water upon heating, leading to the formation of anhydrous this compound []. Further heating leads to decomposition, often producing zinc oxide [, ].
Q10: Are there any concerns about the compatibility of this compound with other materials?
A10: this compound's compatibility depends on the specific application and the materials involved:
- Corrosion: While ZINC compounds are often used as corrosion inhibitors, the performance of this compound can vary depending on the environment and the metal being protected [, ].
Q11: Have computational methods been used to study this compound?
A11: Yes, computational chemistry has played a role in understanding this compound and related complexes:
- DFT Calculations: Density functional theory (DFT) calculations have been used to investigate the mechanisms of reactions involving ZINC hydride complexes and CO2, leading to the formation of this compound complexes [, ].
- Modeling of Phase Transitions: Computational tools can be employed to simulate and understand the structural changes associated with phase transitions observed in this compound frameworks [, ].
Q12: How does the structure of this compound relate to its activity?
A12: Structure-activity relationships (SAR) are essential for understanding how structural modifications affect the properties and behavior of this compound complexes:
- Ligand Effects: In ZINC hydride complexes, the nature of the supporting ligands significantly influences the reactivity with CO2 to form this compound [, ]. Factors like steric hindrance and electronic properties of the ligands play a role.
- Framework Structure: In metal-organic frameworks containing this compound, the framework topology, pore size, and flexibility can impact properties like gas adsorption, catalytic activity, and negative linear compressibility [].
Q13: What are the main applications of this compound?
A13: this compound finds applications in diverse fields:
- Catalysis: As a component of catalysts for methanol synthesis and potentially other reactions [, ].
- Precursor for Materials Synthesis: Can be used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in electronics, optics, and biomedical fields [, ].
- Other Applications: Potential uses in areas like corrosion protection [] and as additives in various formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




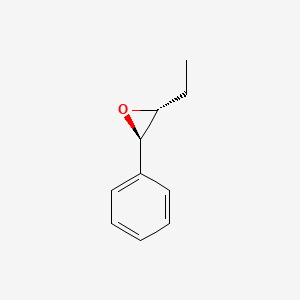
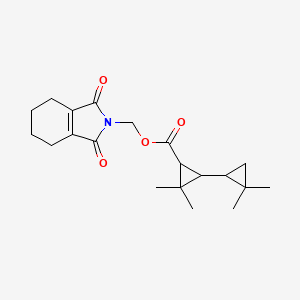
![3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone](/img/structure/B1211301.png)
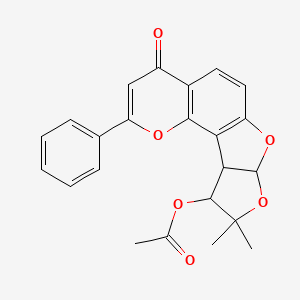
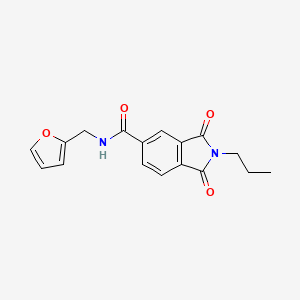


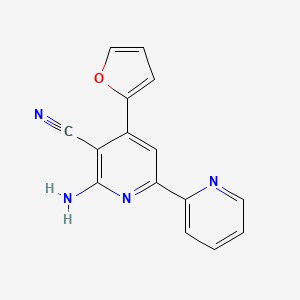
![5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester](/img/structure/B1211308.png)
![2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1211309.png)
![3-(2-Furanylmethyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1211310.png)

